N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
CAS No.: 2034240-22-5
Cat. No.: VC4143318
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034240-22-5 |
|---|---|
| Molecular Formula | C18H19ClN2O3 |
| Molecular Weight | 346.81 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H19ClN2O3/c19-15-3-1-13(2-4-15)12-21-18(22)14-5-8-20-17(11-14)24-16-6-9-23-10-7-16/h1-5,8,11,16H,6-7,9-10,12H2,(H,21,22) |
| Standard InChI Key | ZUUFJFKZFRWKBZ-UHFFFAOYSA-N |
| SMILES | C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Introduction
N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a chemical compound that, despite its specific name, does not appear prominently in the available literature. This compound likely falls within the broader category of organic compounds used in pharmaceutical or chemical research. Given the lack of direct information, we will explore its potential characteristics and applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyridine ring, attachment of the oxan-4-yloxy group, and incorporation of the 4-chlorophenylmethyl moiety. Common methods might include nucleophilic substitution, condensation reactions, or cross-coupling reactions.
Biological Activity and Potential Applications
Compounds with similar structures have been explored for various biological activities, including anti-inflammatory, antimicrobial, or anticancer properties. The specific biological activity of N-[(4-chlorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its interactions with biological targets, which could be assessed through in vitro or in vivo studies.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR, LC-MS, and molecular docking could be employed to understand its structure and potential interactions with biological targets.
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